molecular formula C12H14BrClN2 B8216434 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B8216434
M. Wt: 301.61 g/mol
InChI Key: XYHDGZYWVJYNSI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2 and its molecular weight is 301.61 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., sodium carbonate, potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: N-oxides of the piperidine ring.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. The carbonitrile group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHDGZYWVJYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.